molecular formula C9H7BrF2N2O2 B1411528 5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene CAS No. 1779120-45-4

5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene

Cat. No. B1411528
M. Wt: 293.06 g/mol
InChI Key: IWPIVFVHOOZFSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene consists of a nitrobenzene ring with a bromine atom and a 3,3-difluoroazetidin-1-yl group attached to it. The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental determination.

Scientific Research Applications

Pharmacological Applications

  • Pharmacological Characterization of Synthetic Flavone Derivatives : A study explored the pharmacological properties of 6-Bromo-3'-nitroflavone, a synthetic flavone derivative, noting its anxiolytic-like effects and interaction with benzodiazepine receptors (Wolfman et al., 1998).

Cellular and Molecular Interactions

  • Cytogenetic Analysis of Nitrobenzene Exposure : Research focused on the cytogenetic effects of nitrobenzene, a compound structurally related to the chemical , showing no significant genotoxic potential in rat lymphocytes (Kligerman et al., 1983).
  • Binding of Nitrobenzene to DNA and Hemoglobin : Another study investigated the binding of nitrobenzene to hepatic DNA and hemoglobin, noting the genotoxicity and potential carcinogenic properties of nitrobenzene (Li et al., 2003).

Toxicological Studies

  • Immunotoxicity of Nitrobenzene : A study examined the immunotoxic effects of nitrobenzene in mice, showing alterations in organ weights, serum chemistry, and hematological parameters (Burns et al., 1994).

Safety And Hazards

While specific safety data for 5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene is not available, general precautions for handling similar nitrobenzene compounds include avoiding inhalation, skin contact, and eye contact . It’s also recommended to use this compound only in a well-ventilated area and to wear appropriate protective clothing .

properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-3,3-difluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2O2/c10-6-1-2-7(8(3-6)14(15)16)13-4-9(11,12)5-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPIVFVHOOZFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)Br)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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